molecular formula C22H25Cl2N3O B610420 (R)-Azelastine Hydrochloride CAS No. 153408-28-7

(R)-Azelastine Hydrochloride

Cat. No. B610420
M. Wt: 418.36
InChI Key: YEJAJYAHJQIWNU-GMUIIQOCSA-N
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Description

(R)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.

Scientific Research Applications

Pharmacology and Efficacy

(R)-Azelastine Hydrochloride is notable for its distinct H1-receptor antagonism, with a broad spectrum of antiallergic and anti-inflammatory activities. It shows effectiveness against allergic rhinitis symptoms, including ocular symptoms, and nonallergic vasomotor rhinitis symptoms like nasal congestion and postnasal drip. This efficacy stems from its inhibitory effects on leukotrienes, kinins, cytokines, superoxide free radicals, and the expression of intercellular adhesion molecule 1 (Lieberman & Settipane, 2003).

Impact on Human Nasal Mucosa

Azelastine impacts the sympathetic function on human nasal mucosa, as observed in patients with allergy rhinitis. It exhibits a significant dilation response to methoxamine-induced mucosal contraction and can inhibit electrically induced mucosal contractions. This action highlights its potential in treating nasal obstruction and allergic reactions in the nasal mucosa (Cheng et al., 2019).

Pharmacokinetic Properties

The pharmacokinetic properties of azelastine hydrochloride have been studied in clinical settings. A study comparing two nasal formulations of azelastine hydrochloride in a single-dose design demonstrated its bioequivalence, with similar pharmacokinetic parameters for azelastine and its metabolite, desmethyl azelastine (Du et al., 2013).

Chemical and Structural Analysis

Azelastine hydrochloride's anhydrous and solvated forms have been studied through powder diffraction and solid-state NMR spectroscopy. This research provides insights into the crystal structures of the anhydrous and different solvated species, contributing to our understanding of its stability and behavior under various conditions (Maccaroni et al., 2009).

Treatment Efficacy in Various Conditions

Azelastine hydrochloride's efficacy extends to various allergic conditions. For instance, its combination with montelukast sodium significantly improves clinical symptoms and inflammatory reactions in patients with allergic rhinitis. This synergistic effect provides a basis for enhanced therapeutic approaches (Zheng et al., 2021).

Ocular Allergy Treatment

Azelastine has been compared with olopatadine in treating ocular allergies, demonstrating antihistamine and mast cell stabilization properties. Understanding the mechanisms of action of these agents can inform clinical response algorithms for patients with ocular allergy (Bielory et al., 2004).

Microsphere Formulation for Ocular Administration

Azelastine hydrochloride loaded in Eudragit RL100 microspheres for allergic conjunctivitis treatment shows promising results. This novel formulation approach offers prolonged drug release, highlighting the potential for improved ocular allergy treatment modalities (Shinde et al., 2012).

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Azelastine Hydrochloride

CAS RN

153408-28-7
Record name Azelastine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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